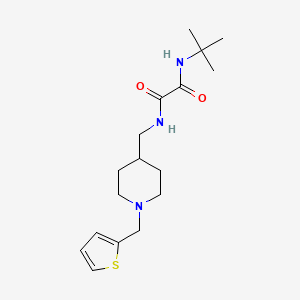

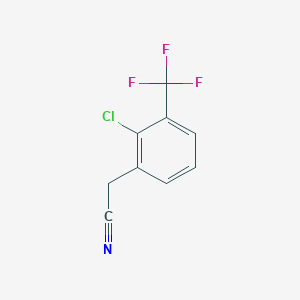

2-Chloro-3-(trifluoromethyl)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 22902-81-4 . It has a molecular weight of 219.59 . It is a solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is [2-chloro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-3-(trifluoromethyl)phenylacetonitrile” are not available, trifluoromethylation reactions in general are well-studied . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Physical And Chemical Properties Analysis

This compound has a boiling point of 56-59°C . It is a solid at ambient temperature .科学的研究の応用

Reactivity and Chemical Properties

Unexpected Reactivity of Phenylacetonitrile Derivatives : A unique reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile was observed, leading to the loss of three fluorine atoms and the formation of a trimeric compound, characterized using NMR and MS/MS studies. An unprecedented reaction mechanism has been proposed for this process (Stazi et al., 2010).

Kinetics of Phase-Transfer Catalysis : The kinetics of the substitution reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis was thoroughly studied. Variables like component concentration, catalyst structure, aqueous hydroxide ion concentration, and temperature were assessed to understand the reaction's kinetics and propose a mechanism (Durantini et al., 1993).

Applications in Synthesis and Polymerization

Monomer Polymerizations and Complexation of Triflates : Research on ionic trifluoromethanesulphonates (triflates) revealed their strong solvation with their conjugate acid, forming homoconjugates with large formation constants. This finding has implications for the protonation of non-polymerizable olefins and the reaction conditions for obtaining covalent triflates (Souverain et al., 1980).

Novel Catalysts for Mono-Methylation of Phenylacetonitrile : A novel catalyst, potassium promoted lanthanum-magnesium oxide, was reported for its use in the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile. This process is significant for the preparation of non-steroidal anti-inflammatory drugs, showcasing a 100% conversion rate and selectivity under specific conditions. The catalyst's characterization, reaction mechanism, and kinetic model were extensively studied (Molleti & Yadav, 2017).

Analytical and Spectroscopic Studies

NMR Determination of Enantiomeric Purity : α-Amino-α-trifluoromethyl-phenylacetonitrile was explored as a potential reagent for 19F NMR determination of enantiomeric purity of chiral acids. This reagent, due to its structure, can form diastereomeric amides, providing a method for assessing the purity of chiral substances (Koóš & Mosher, 1993).

DFT-Based Spectroscopic Characterization : 2-(Trifluoromethyl)phenylacetonitrile was characterized using experimental FT-IR, FT-Raman, 13C NMR, and 1H NMR spectroscopy, and compared with DFT calculations. The study provided insights into molecular interactions, charge transfer, and stability, contributing to the understanding of the molecule's properties (Padmavathy & Seshadri, 2019).

Safety and Hazards

将来の方向性

As for future directions, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , indicating potential areas of future exploration and application.

特性

IUPAC Name |

2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIPJWEPDGSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(trifluoromethyl)phenylacetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanol](/img/structure/B2640732.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)

![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)